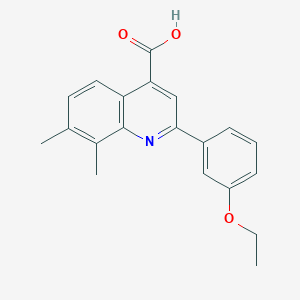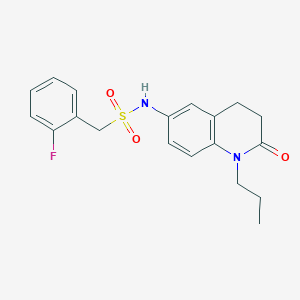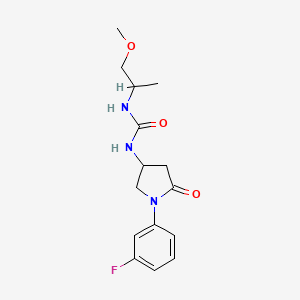
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthesis of Pyridazinone Derivatives : Studies have demonstrated the synthesis of new pyridazinone compounds, including those with structures similar to the compound . These compounds have been synthesized through various methods and characterized for their chemical properties (Sayed, Khalil, Ahmed, & Raslan, 2002).
Characterization of Pyrazole Derivatives : Research has focused on synthesizing and characterizing new pyrazole derivatives, similar to the compound , for their chemical properties (Abdel, 1991).
Biological Activities and Applications
Anti-tubercular Activity : Several studies have shown that compounds structurally related to the one exhibit significant anti-tubercular activity. These compounds have been tested against Mycobacterium tuberculosis, displaying promising results (Maurya et al., 2013).
Antimicrobial and Antioxidant Activities : Some derivatives similar to this compound have been synthesized and screened for antimicrobial and antioxidant activities. These studies suggest potential applications in combating microbial infections and oxidative stress (Puthran et al., 2019).
Phosphodiesterase Inhibition : Related compounds have been studied for their role as phosphodiesterase inhibitors, which could have implications in various medical conditions like schizophrenia (Kunitomo et al., 2014).
Antiviral Activity : Derivatives of similar compounds have been evaluated for their antiviral activity, showing potential against viruses like HSV1 (Attaby et al., 2006).
Docking Studies and Molecular Interactions
Molecular Docking Studies : Compounds structurally related to the query compound have been subjected to molecular docking studies to understand their interactions with biological targets, such as enzymes, which is crucial for drug design and discovery processes (Venugopal et al., 2020).
Molecular Interactions Analysis : Further research involves analyzing the molecular interactions of these compounds with various enzymes and receptors, which helps in understanding their mechanism of action and potential therapeutic applications (Golea Lynda, 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolylpyridazine, a non-fused biheterocyclic system . Derivatives of pyrazolylpyridazine have been found to have a wide spectrum of biological activity .
Mode of Action
It’s known that the compound has a pronounced stimulating effect on plant growth . This suggests that it may interact with certain biochemical pathways involved in plant growth and development.
Biochemical Pathways
Given its stimulating effect on plant growth, it’s likely that it interacts with pathways related to cell division, growth, and development .
Result of Action
The compound has been found to have a pronounced stimulating effect on plant growth . This suggests that it may enhance cell division and growth, leading to increased plant size and biomass.
Eigenschaften
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-9-13(2)22(21-12)17-7-8-18(20-19-17)25-11-16(23)14-5-4-6-15(10-14)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXANYPGOHDTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)


![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)
![Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2846005.png)

![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2846010.png)